

Physicochemical Profile & Molecular Identity

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Compound of Interest

Compound Name: *2-(cuban-1-yl)acetic acid*

CAS No.: 135191-75-2

Cat. No.: B2458894

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The molecular weight of **2-(cuban-1-yl)acetic acid** is 162.19 g/mol .^{[1][2]} While this value is the primary stoichiometric anchor, its significance lies in its comparison to its aromatic analogue, phenylacetic acid (MW: 136.15 g/mol). The increase in mass (+26 Da) is accompanied by a shift from sp^2 to sp^3 hybridization, dramatically altering the compound's solubility and metabolic profile.

Table 1: Key Technical Specifications

Property	Value	Technical Context
Molecular Weight	162.19 g/mol	Average mass for stoichiometric calculations.[1]
Monoisotopic Mass	162.0681 Da	Critical for High-Resolution Mass Spectrometry (HRMS) identification.
Molecular Formula	C ₁₀ H ₁₀ O ₂	Cubane core (C ₈ H ₇) + Acetic Acid tail (CH ₂ COOH).
CAS Number	135191-75-2	Unique identifier for procurement and database searches.
Predicted LogP	-0.83	Lower lipophilicity compared to many phenyl analogs, aiding solubility.
TPSA	37.30 Å ²	Polar surface area derived from the carboxylic acid moiety.
pKa	-4.2 - 4.5	Comparable to phenylacetic acid; the methylene spacer insulates the inductive effect of the strained ring.

Synthetic Methodology: Arndt-Eistert Homologation

The synthesis of **2-(cuban-1-yl)acetic acid** is classically achieved via the Arndt-Eistert homologation of cubanecarboxylic acid. This pathway is preferred for its ability to extend the carbon chain by one methylene unit (-CH₂-) while preserving the strained cubane cage, which is sensitive to harsh Lewis acids or extreme thermal conditions.

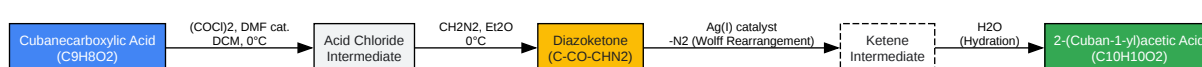
Experimental Workflow

Precursor: Cubanecarboxylic acid (CAS: 53578-15-7).

- Activation (Acid Chloride Formation): The cubanecarboxylic acid is treated with oxalyl chloride in dichloromethane (DCM) with a catalytic amount of DMF. This converts the acid to cubanecarbonyl chloride.
 - Critical Control: Avoid heating above 40°C to prevent cage opening or rearrangement.
- Diazotization (Diazoketone Formation): The acid chloride is added dropwise to an excess of ethereal diazomethane at 0°C.
 - Safety: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished) and blast shields.
 - Observation: Formation of a yellow solution indicates the diazoketone intermediate.
- Wolff Rearrangement (Homologation): The diazoketone is treated with silver(I) oxide (Ag₂O) or silver benzoate in aqueous dioxane/THF. This induces the Wolff rearrangement, expelling nitrogen gas and forming a ketene intermediate, which is immediately hydrated to form the target acetic acid derivative.

Visualization of Synthetic Logic

The following diagram illustrates the stepwise carbon insertion logic required to synthesize the target from the standard cubane precursor.



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Figure 1: The Arndt-Eistert homologation pathway extends the carbon chain by one unit, converting the C9 precursor into the C10 target.

Bioisosteric Rationale & Applications

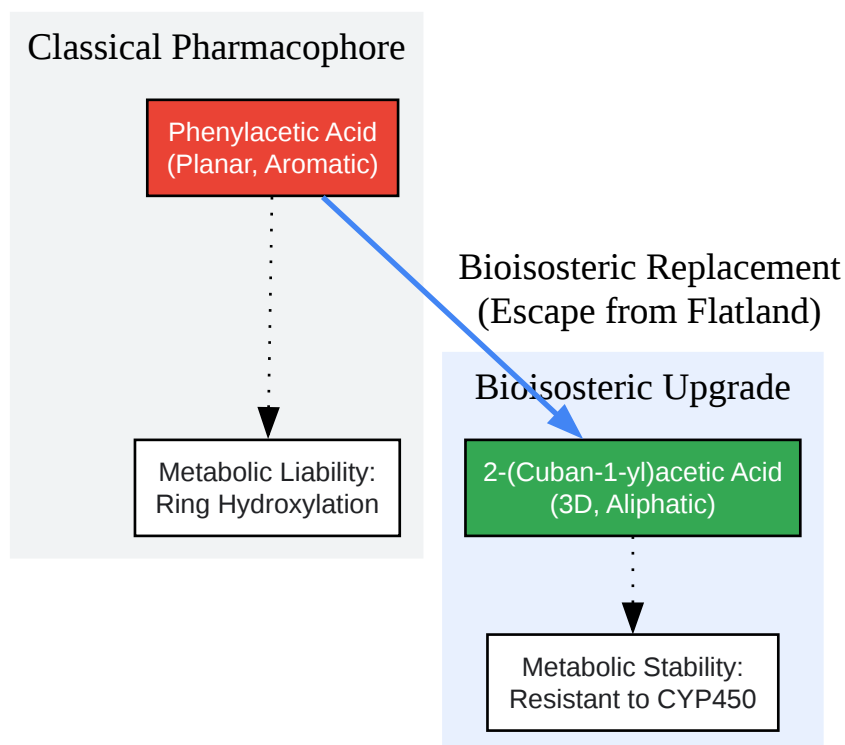
In drug development, **2-(cuban-1-yl)acetic acid** is utilized to improve the physicochemical properties of lead compounds containing phenylacetic acid moieties.

Structural & Metabolic Advantages[3]

- **Metabolic Stability:** The phenyl ring is a common site for Cytochrome P450-mediated oxidation (hydroxylation), leading to rapid clearance. The cubane core, lacking aromatic π -electrons, is resistant to this specific oxidative pathway.
- **Vector Orientation:** While the "diagonal" distance of cubane (2.72 Å) mimics the para-substitution vector of benzene (2.79 Å), the exit vectors are rigid and defined by sp^3 geometry, offering a unique fit in enzyme active sites.
- **Solubility:** The breakdown of planarity disrupts crystal lattice energy (in solid drugs) and reduces π - π stacking aggregation in solution, often improving aqueous solubility.

Comparative Logic: Phenyl vs. Cubanyl

The following diagram contrasts the functional implications of substituting the phenyl ring with a cubane core.



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Figure 2: Bioisosteric replacement strategy highlighting the transition from a planar, metabolically labile scaffold to a rigid, 3D-stable core.

Analytical Characterization

Validating the synthesis and purity of **2-(cuban-1-yl)acetic acid** requires specific analytical checkpoints.

- ¹H NMR (Proton NMR):
 - Cubane Core: Look for the characteristic multiplets around 3.8 – 4.2 ppm. Unlike the aromatic region (7.0 ppm) of the phenyl analog, cubane protons are shielded but distinct from typical alkyl protons due to the high s-character of the C-H bonds.
 - Methylene Spacer: A singlet or doublet (if coupled) around 2.5 – 3.0 ppm corresponding to the -CH₂- group adjacent to the carbonyl.
- Mass Spectrometry (LC-MS):
 - ESI Negative Mode: Expect a dominant peak at m/z 161.06 [M-H]⁻.
 - ESI Positive Mode: May show weak ionization; [M+H]⁺ = 163.08 or [M+Na]⁺ adducts.

References

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